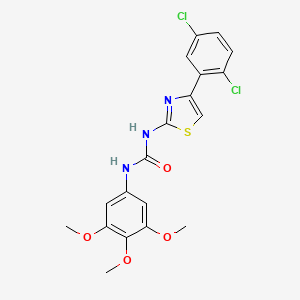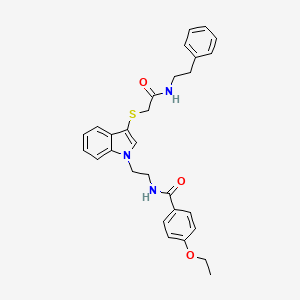![molecular formula C23H19N5O5 B2369594 methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 941901-53-7](/img/structure/B2369594.png)
methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H19N5O5 and its molecular weight is 445.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Heterocyclic System Development
Research has demonstrated the utility of similar compounds in the synthesis of heterocyclic systems, which are of interest for their diverse biological activities. For example, Toplak et al. (1999) used a related compound for the preparation of various substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, which were further processed to yield amino derivatives with potential biological activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). These methods and the resulting compounds could be relevant for exploring the biological activities and applications of the specific compound .
Radiolabeled Compounds for Research
Yang et al. (2008) synthesized radiolabeled versions of a broad-spectrum herbicidal ingredient for use in studies on its metabolism, mode of action, environmental behavior, and fate (Yang, Ye, & Lu, 2008). While this research focuses on a herbicidal compound, the methodology of creating radiolabeled versions could be applicable to the compound of interest for similar studies in its metabolism and environmental fate.
Synthesis of Anticancer and Antifolate Compounds
Research into the synthesis of anticancer and antifolate compounds has shown the versatility of related chemical structures in medical research. Su et al. (1986) explored the synthesis of analogues of aminopterin and folic acid, which are crucial for understanding the mechanisms of action of these compounds and potentially improving their efficacy (Su, Huang, Burchenal, Watanabe, & Fox, 1986). These studies suggest that similar approaches could be applied to the compound for developing novel anticancer strategies.
Luminescent Materials
Compounds with related structures have been investigated for their potential in creating luminescent materials with applications in sensing, imaging, and electronic devices. Srivastava et al. (2017) explored pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017). Such research underscores the potential of structurally similar compounds in advanced material science and engineering applications.
Propriétés
IUPAC Name |
methyl 4-[[2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c1-33-22(31)15-7-9-16(10-8-15)26-19(29)14-27-18-6-4-12-25-20(18)21(30)28(23(27)32)13-17-5-2-3-11-24-17/h2-12H,13-14H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKHXGQUUVPRFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2369511.png)



![[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine](/img/structure/B2369518.png)

![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)





![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2369532.png)

